![molecular formula C18H18ClFN6O B2827004 2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2201945-57-3](/img/structure/B2827004.png)
2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a triazolo[4,3-a]pyrazine group, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the piperidine ring could potentially impart some degree of conformational flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar benzamide group, while its stability could be influenced by the presence of the triazolo[4,3-a]pyrazine group .科学的研究の応用
Anticonvulsant Activity
Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, have shown that the 1,2,4-triazolo[4,3-a]pyrazine ring system can act as a bioisostere of the purine ring for anticonvulsant activity, with certain congeners exhibiting significant efficacy at low oral doses (Kelley et al., 1995).
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated to possess cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These compounds, which include [1,2,4]triazolo[4,3-a]pyrimidines, also showed antimicrobial activity, highlighting their potential in antitumor and antimicrobial research (Riyadh, 2011).
Herbicidal Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural chemistry for the development of new herbicides (Moran, 2003).
Anticancer Mechanisms
The study of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, which share structural similarities with the given compound, has revealed a unique mechanism of tubulin inhibition, promoting tubulin polymerization while overcoming multidrug resistance. This class of compounds indicates a promising direction for anticancer drug development, especially in targeting resistant cancer cells (Zhang et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-6-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c1-11-23-24-17-16(21-7-10-26(11)17)25-8-5-12(6-9-25)22-18(27)15-13(19)3-2-4-14(15)20/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWIPCAFVZXTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
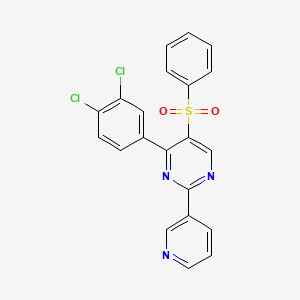
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)
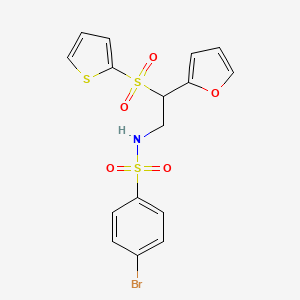
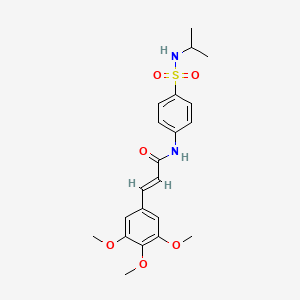

![4-chloro-N-(1-{4-methyl-5-[(2-methyl-2-propenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2826930.png)
![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)
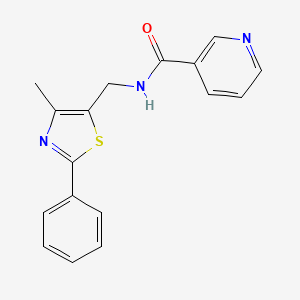

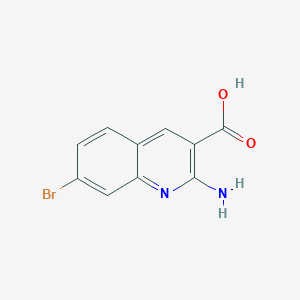
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)

